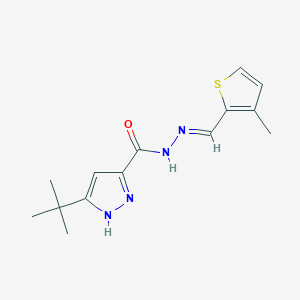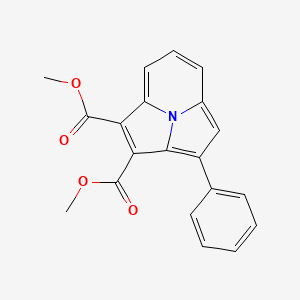
Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate is a complex organic compound with the molecular formula C20H15NO4 This compound is notable for its unique structure, which includes a pyrroloindolizine core fused with a phenyl group and two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole and an indole derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification.
Condensation: The initial step often involves the condensation of a pyrrole derivative with an indole derivative in the presence of a strong acid catalyst.
Cyclization: The intermediate product undergoes cyclization under high-temperature conditions to form the pyrroloindolizine core.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, affecting their chemical reactivity and biological activity.
This compound: Another related compound with variations in the ester groups, leading to different physical and chemical properties.
Propiedades
Número CAS |
49618-59-9 |
|---|---|
Fórmula molecular |
C20H15NO4 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
dimethyl 5-phenyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,3-dicarboxylate |
InChI |
InChI=1S/C20H15NO4/c1-24-19(22)16-15-10-6-9-13-11-14(12-7-4-3-5-8-12)18(21(13)15)17(16)20(23)25-2/h3-11H,1-2H3 |
Clave InChI |
OPNZIYFOXGAIDT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C3N2C1=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


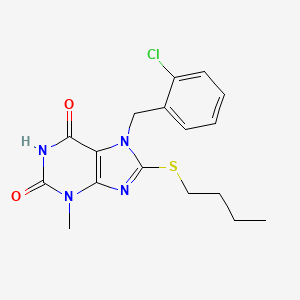
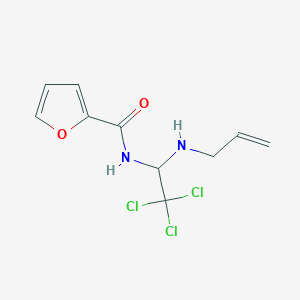

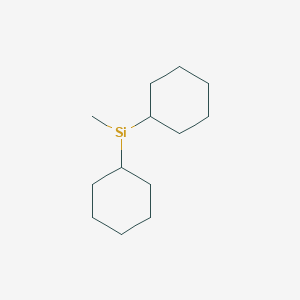
![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)

![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)





